

# CI-949 toxicity profile and safety assessment

Author: BenchChem Technical Support Team. Date: December 2025



## **CI-949 Technical Support Center**

This technical support center provides essential information regarding the toxicity profile and safety assessment of **CI-949** for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

### **Troubleshooting Guides**

# Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                                                             | Potential Cause                                                                                                                                                           | Recommended Action                                                                                                                                                                                                                                      |
|----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected mortality in rodents at doses previously considered non-lethal. | Delayed toxicity has been observed with CI-949. In mice, this can occur at doses of 300 mg/kg and greater, and in rats, at 500 mg/kg and greater.[1]                      | Monitor animals closely for an extended period post-dosing. For multi-dose studies, consider a longer washout period between doses. Review and adjust dosing regimens based on the 24-hour median lethal dose data.                                     |
| Cutaneous sores, purulent discharge, emesis, or diarrhea observed in dogs. | These are known clinical signs of toxicity in dogs at doses of 60 and 120 mg/kg in 13-week studies.[1]                                                                    | Immediately reduce the dose or discontinue the study for the affected animal. Consult a veterinarian to manage the symptoms. For future studies, consider starting at a lower dose, such as the no-effect dose of 10 mg/kg/day in the 13-week study.[1] |
| Significant weight loss in experimental animals.                           | Weight loss has been documented in both rats and dogs at higher, poorly tolerated doses.[1]                                                                               | Ensure accurate daily body weight measurements. If significant weight loss is observed, re-evaluate the dose level. Provide supportive care, including nutritional supplements, as advised by a veterinarian.                                           |
| Atrophy of lymphoid tissues observed during necropsy in rats.              | Dose-dependent lymphoid tissue atrophy and lymphocyte depletion or necrosis are key histopathologic findings in rats, particularly in cases of mortality or morbidity.[1] | When conducting histopathology, pay close attention to the thymus, spleen, and other lymphoid tissues. Correlate these findings with the administered dose. The no-effect dose for rats in a 13-week study was 50 mg/kg.[1]                             |



Gastric ulceration or myocardial inflammation in dogs upon histopathological examination.

These are significant toxicological findings in dogs at doses of 60 and 120 mg/kg.[1]

Carefully examine gastric and cardiac tissues during pathological assessment. The no-effect dose of 10 mg/kg in a 13-week study did not produce these effects.[1]

## Frequently Asked Questions (FAQs)

What is the acute toxicity of CI-949?

The median lethal doses (LD50) of **CI-949** at 24 hours post-administration are as follows:

Mice: 343 to 453 mg/kg[1]

Rats: 806 to 2058 mg/kg[1]

Delayed toxicity has been noted in mice at doses of 300 mg/kg and higher, and in rats at 500 mg/kg and higher.[1]

What are the no-effect doses of CI-949 in longer-term studies?

Based on 13-week repeated-dose studies, the no-effect doses are:

Rats: 50 mg/kg[1]

Dogs: 10 mg/kg[1]

What are the primary target organs for CI-949 toxicity?

In rats, the primary target organs are the lymphoid tissues, with observed effects including dose-dependent atrophy and depletion or necrosis of lymphocytes.[1] In dogs, at doses of 60 and 120 mg/kg, toxic effects include myocardial, vascular, and soft tissue inflammation, as well as gastric ulceration.[1] Thymic atrophy was observed in dogs at doses of 20 mg/kg and greater.[1]

What is the mechanism of action of CI-949?



**CI-949** is an inhibitor of allergic mediator release.[1] It has been shown to inhibit the release of histamine, sulfidopeptide leukotrienes (C4-D4), and thromboxane B2 from antigen-challenged lung fragments. In vitro studies have shown it to be a weak inhibitor of IL-1 and IL-2 release.

Are there any known effects of CI-949 on the immune system?

While **CI-949**'s mechanism is related to inhibiting allergic mediator release, studies have shown varied effects on broader immune function. In rats, a dose of 100 mg/kg/day had a stimulating effect on antibody production and NKC cytotoxicity, but no consistent immunomodulation was observed.[2] Another study in rats showed that even at a lethal dose of 100 mg/kg/day, **CI-949** did not alter splenic cellularity or the percentages of T- and B-lymphocyte subpopulations. In mice, at the maximum tolerated dose of 100 mg/kg/day, an increase in pulmonary tumor burden was seen in the B16F10 melanoma model, which correlated with decreased clearance of the tumor cells.[3] However, resistance to Listeria monocytogenes was increased.[3] The no-adverse-effect level for host resistance models in mice was at least 50 mg/kg/day.[3]

### **Quantitative Toxicity Data**

Table 1: Acute Toxicity of CI-949

| Species | Route of<br>Administration | Parameter                             | Value (mg/kg) | Reference |
|---------|----------------------------|---------------------------------------|---------------|-----------|
| Mouse   | Oral                       | 24-hr Median<br>Lethal Dose<br>(LD50) | 343 - 453     | [1]       |
| Rat     | Oral                       | 24-hr Median<br>Lethal Dose<br>(LD50) | 806 - 2058    | [1]       |

Table 2: Subacute and Chronic Toxicity of CI-949



| Species | Duration | Dose<br>Levels<br>(mg/kg) | Key<br>Findings                                                                                                                                                             | No-Effect<br>Dose<br>(mg/kg) | Reference |
|---------|----------|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------|-----------|
| Rat     | Subacute | 200, 400                  | Mortality and clinical intolerance.                                                                                                                                         | Not<br>Established           | [1]       |
| Rat     | 13-week  | 100, 150                  | Mortality and clinical intolerance. Dose-dependent lymphoid tissue atrophy and lymphocyte depletion/nec rosis.                                                              | 50                           | [1]       |
| Dog     | 2-week   | Up to 60                  | Well<br>tolerated.                                                                                                                                                          | 60                           | [1]       |
| Dog     | 13-week  | 20, 60, 120               | 60 & 120 mg/kg: Poorly tolerated, cutaneous sores, purulent discharge, emesis, diarrhea, weight loss, myocardial/va scular/soft tissue inflammation, gastric ulceration. 20 | 10                           | [1]       |



mg/kg and greater:
Thymic atrophy.

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the cited studies are not available in the public domain. However, the general methodologies can be summarized as follows:

General Toxicology Study Design (Based on cited literature):

- Animal Models: Studies were conducted in rodents (mice and rats) and dogs.[1]
- Dose Administration: CI-949 was administered orally. The specific vehicle used for formulation is not consistently detailed in the abstracts.
- Acute Toxicity (LD50 Determination):
  - Animals were administered a single oral dose of CI-949.
  - Mortality was recorded at 24 hours post-dosing to determine the median lethal dose.
  - Animals were observed for clinical signs of toxicity and delayed mortality.[1]
- · Subacute and Chronic Toxicity:
  - Animals were administered daily oral doses of CI-949 for periods of 2 weeks or 13 weeks.
     [1]
  - Regular observations included clinical signs of toxicity, body weight changes, and food consumption.[1]
  - At the end of the study period, animals were euthanized for gross necropsy and histopathological examination of various tissues, with a focus on target organs.[1]

### **Visualizations**





#### Click to download full resolution via product page

Caption: Simplified signaling pathway of allergic mediator release and the inhibitory action of **CI-949**.





Click to download full resolution via product page

Caption: General experimental workflow for a chronic toxicity study of CI-949.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CI-949: a new, potential antiallergy compound inhibits antigen-induced allergic reactions in guinea-pigs in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of CI-949, a novel antiallergy compound, on host resistance in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CI-949 toxicity profile and safety assessment].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214535#ci-949-toxicity-profile-and-safety-assessment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com